1,3-Benzodioxol-5-yl-(1-benzylbenzimidazol-2-yl)methanol
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Overview
Description
1,3-Benzodioxol-5-yl-(1-benzylbenzimidazol-2-yl)methanol is a complex organic compound that features a benzodioxole ring fused with a benzimidazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anticancer and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-yl-(1-benzylbenzimidazol-2-yl)methanol typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of Benzodioxole Ring: The benzodioxole ring can be synthesized by reacting catechol with dihalomethanes in the presence of a concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts.
Synthesis of Benzimidazole Moiety: The benzimidazole ring is often synthesized through a condensation reaction between o-phenylenediamine and benzaldehyde derivatives under acidic conditions.
Coupling Reaction: The final step involves coupling the benzodioxole and benzimidazole intermediates using a palladium-catalyzed C-N cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-yl-(1-benzylbenzimidazol-2-yl)methanol can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, polar aprotic solvents.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as alcohols, ketones, carboxylic acids, and halogenated compounds .
Scientific Research Applications
1,3-Benzodioxol-5-yl-(1-benzylbenzimidazol-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl-(1-benzylbenzimidazol-2-yl)methanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler analog with similar structural features but lacking the benzimidazole moiety.
Benzimidazole Derivatives: Compounds like benzimidazole itself or its substituted derivatives.
Uniqueness
1,3-Benzodioxol-5-yl-(1-benzylbenzimidazol-2-yl)methanol is unique due to its combined structural features of both benzodioxole and benzimidazole rings, which confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(1-benzylbenzimidazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-21(16-10-11-19-20(12-16)27-14-26-19)22-23-17-8-4-5-9-18(17)24(22)13-15-6-2-1-3-7-15/h1-12,21,25H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHQUMTVIMQXKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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